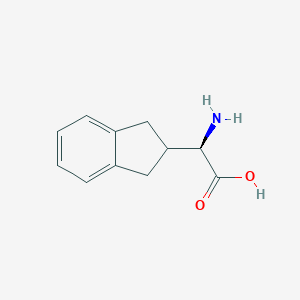
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
説明
2-インダン酢酸α-アミノは、α-アミノ酸類に属する有機化合物です。α炭素に結合したアミノ基の存在が特徴で、α炭素はインダン環とカルボン酸基にも結合しています。この化合物は、アミノ酸とインダン誘導体の両方の特性を組み合わせた独自の構造で注目されています。
合成経路と反応条件:
ヘル・フォルハルト・ツェリンスキー反応: この方法は、臭素と三臭化リンを使用してカルボン酸を臭素化し、次いでアンモニアで置換してα-アミノ酸を生成します.
アミドマロネート合成: この方法は、塩基を使用してアセトアミドマロン酸ジエチルをエノラートイオンに変換し、次いで第一級アルキルハライドでアルキル化することから始まります。
還元アミノ化: この方法は、α-ケト酸をアンモニアと水素化ホウ素ナトリウムなどの還元剤と反応させてα-アミノ酸を生成します.
工業生産方法: 2-インダン酢酸α-アミノの工業生産方法は、通常、上記で述べた合成経路の大規模バージョンを使用し、収率、純度、コスト効率を最適化します。
反応の種類:
酸化: 2-インダン酢酸α-アミノは、過酸化水素や過マンガン酸カリウムなどの試薬を使用した酸化反応を起こす可能性があります。
還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: アミノ基は、ハロゲン化アルキルやアシルクロリドなどの試薬によって促進される場合が多い置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: ハロゲン化アルキル、アシルクロリド。
主要な生成物:
酸化: インダン環の酸化誘導体。
還元: カルボン酸基の還元形。
置換: アミノ基での置換誘導体。
科学的研究の応用
2-インダン酢酸α-アミノは、科学研究において幅広い応用範囲を持っています:
化学: 複雑な有機分子の合成における構成要素として使用されます。
生物学: タンパク質合成や代謝経路における役割について研究されています。
医学: その独自の構造と特性により、潜在的な治療的用途が調査されています。
作用機序
2-インダン酢酸α-アミノの作用機序は、さまざまな分子標的や経路との相互作用を含みます。アミノ酸として、ペプチドやタンパク質に組み込まれて、それらの構造と機能に影響を与えることができます。 インダン環は、特定の受容体や酵素と相互作用し、それらの活性を調節する可能性もあります .
類似化合物:
フェニルアラニン: ベンジル側鎖を持つ必須のα-アミノ酸です。
チロシン: フェニルアラニンと似ていますが、ベンジル側鎖にヒドロキシル基があります。
トリプトファン: インドール環が含まれており、構造的にインダン誘導体と類似しています。
独自性: 2-インダン酢酸α-アミノは、インダン環の存在により、他のα-アミノ酸とは異なる化学的および生物学的特性を付与しています .
類似化合物との比較
Phenylalanine: An essential alpha-amino acid with a benzyl side chain.
Tyrosine: Similar to phenylalanine but with a hydroxyl group on the benzyl side chain.
Tryptophan: Contains an indole ring, making it structurally similar to indane derivatives.
Uniqueness: Alpha-Amino-2-Indanacetic Acid is unique due to the presence of the indane ring, which imparts distinct chemical and biological properties compared to other alpha-amino acids .
生物活性
(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as BD39038, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- CAS Number : 181227-46-3
- InChI Key : DQZVJYBPLUQKJY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. It is suggested that this compound may exhibit neurotransmitter-like properties, influencing pathways related to neurotransmission and neuroprotection.
1. Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. For instance, studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases by modulating glutamatergic signaling pathways.
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may exhibit activity against certain bacterial strains. In vitro studies have tested its efficacy against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 12–16 | Gentamycin | 19 |
| Escherichia coli | 10–18 | Ciprofloxacin | 22 |
| Listeria monocytogenes | 10–18 | Fluconazole | 28 |
3. Antitumor Potential
Emerging evidence suggests that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.
Case Studies
A notable study focused on the compound's effects on neuronal cells exposed to oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests a potential role in protecting against oxidative damage in neurodegenerative contexts.
特性
IUPAC Name |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHMDVRURNAHL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















